Benzamide, N-(4-iodo-3-methoxyphenyl)-
Description
Benzamide, N-(4-iodo-3-methoxyphenyl)-, is a substituted benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) with a 4-iodo-3-methoxyphenyl group attached to the nitrogen atom. The iodine atom at the para position and the methoxy group at the meta position on the phenyl ring confer unique physicochemical and biological properties.
Structure
2D Structure
Properties
CAS No. |
618094-01-2 |
|---|---|
Molecular Formula |
C14H12INO2 |
Molecular Weight |
353.15 g/mol |
IUPAC Name |
N-(4-iodo-3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H12INO2/c1-18-13-9-11(7-8-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) |
InChI Key |
IUVQXRNKMVBLPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Substituents significantly influence molecular properties. Key analogs include:
Key Observations :
- Halogen Effects : The iodine atom in the target compound (larger atomic radius vs. F/Cl) may enhance crystallinity and influence X-ray diffraction properties, as seen in SHELX-based crystallography tools .
- Alkoxy Groups : Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups improve solubility in polar solvents but reduce metabolic stability compared to halogens .
Physicochemical Properties
- Melting Points : Rip-B () melts at 90°C, while nitro-substituted analogs () likely have higher melting points due to increased polarity . The iodine atom in the target compound may raise the melting point further due to enhanced intermolecular interactions.
- Molecular Weight : The iodine atom contributes to a higher molecular weight (~377 g/mol estimated) compared to fluorine (245 g/mol) or chlorine (262 g/mol) analogs .
- Solubility : Methoxy groups improve water solubility, but iodine’s hydrophobicity may offset this, necessitating formulation adjustments for biological applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Benzamide, N-(4-iodo-3-methoxyphenyl)-?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoyl chlorides and aromatic amines. For example:
Step 1 : React 4-iodo-3-methoxyaniline with benzoyl chloride derivatives in the presence of a base (e.g., Na₂CO₃) in dichloromethane .
Step 2 : Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
Yield Optimization : Adjust stoichiometry and reaction time to mitigate side reactions (e.g., hydrolysis of the benzamide group) .
- Safety Note : Conduct hazard analysis for reagents like iodinated intermediates (potential mutagenicity) and employ fume hoods for volatile solvents .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Spectroscopy :
- 1H/13C-NMR : Assign peaks based on substituent effects (e.g., methoxy δ ~3.8 ppm, aromatic protons δ 6.5–8.0 ppm) .
- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- Crystallography :
- Use SHELXTL or WinGX for structure refinement. Validate with R-factor (<5%) and residual electron density maps .
- Example Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| 1H-NMR (400 MHz) | δ 7.82 (d, J=8.4 Hz, Ar-H), δ 3.89 (s, OCH₃) | |
| X-ray Diffraction | Space group P2₁/c, Z=4, R₁=0.035 |
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound be resolved?
- Root Cause Analysis : Discrepancies may arise from twinning, disorder, or incorrect space group assignment.
- Methodology :
Data Validation : Use PLATON to check for missed symmetry or twinning .
Alternative Refinement : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) outputs .
High-Resolution Data : Collect synchrotron data (λ <1 Å) to improve resolution .
- Case Study : A 2023 study resolved disorder in the iodo-substituent using iterative refinement in OLEX2 .
Q. What strategies optimize the compound’s biological activity in target-binding studies?
- Mechanistic Insights :
- Receptor Docking : Use AutoDock Vina to model interactions with PPARγ (ΔG ~-9.2 kcal/mol) .
- Structure-Activity Relationship (SAR) : Modify the methoxy or iodo groups to enhance binding affinity .
- Experimental Validation :
- In Vitro Assays : Measure IC₅₀ via fluorescence polarization (e.g., PPARγ inhibition at ~2.5 µM) .
- Data Table :
| Modification | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| 4-Iodo, 3-methoxy | 2.5 | PPARγ | |
| 4-Bromo analog | 5.8 | PPARγ |
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis?
- Issue : Solubility limitations of the iodo-substituted intermediate.
- Solutions :
- Use polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
- Employ flow chemistry for continuous purification .
Q. What computational tools predict the compound’s metabolic stability?
- Software : Use SwissADME or MetaCore for CYP450 metabolism prediction.
- Key Findings :
- Methoxy groups reduce hepatic clearance compared to hydroxyl analogs .
- Iodo-substituents may increase plasma protein binding (~89%) .
Safety & Compliance
- Mutagenicity Testing : Conduct Ames II assays (e.g., TA98 strain) for derivatives. The parent compound showed minimal mutagenicity (≤1.5-fold over control) .
- Thermal Stability : Perform DSC/TGA to assess decomposition risks (onset ~180°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
